Cas no 2219-78-5 (Phenol,2-ethyl-4,5-dimethyl-)

Phenol,2-ethyl-4,5-dimethyl- is a substituted phenolic compound characterized by its ethyl and dimethyl functional groups attached to the aromatic ring. This structural configuration enhances its stability and reactivity, making it useful in organic synthesis and industrial applications. The compound exhibits moderate solubility in organic solvents and demonstrates potential as an intermediate in the production of resins, antioxidants, and specialty chemicals. Its substituted phenol structure contributes to its utility in formulations requiring controlled reactivity and thermal stability. Proper handling is advised due to its phenolic nature, which may pose irritant properties. Storage should be in a cool, dry environment to maintain integrity.
Phenol,2-ethyl-4,5-dimethyl- structure
Phenol,2-ethyl-4,5-dimethyl- structure
Product Name:Phenol,2-ethyl-4,5-dimethyl-
CAS No:2219-78-5
MF:C10H14O
MW:150.217563152313
MDL:MFCD00020107
CID:267222
PubChem ID:247477
Update Time:2025-06-08

Phenol,2-ethyl-4,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-ethyl-4,5-dimethyl-
    • 2-ethyl-4,5-dimethylphenol
    • 1-Hydroxy-3,4-dimethyl-6-ethylbenzene
    • 3,4-Xylenol, 6-ethyl-
    • 4,5-Dimethyl-2-ethylphenol
    • 6-Ethyl-3,4-dimethylphenol
    • FT-0699515
    • ZUDAICPAUJSPHK-UHFFFAOYSA-N
    • SCHEMBL4092415
    • NSC 62107
    • 2219-78-5
    • 2-Ethyl-4,5-dimethylphenol #
    • UNII-7CX4CE64WG
    • 2-ethyl-4, 5-dimethylphenol
    • AKOS006282036
    • Q4596877
    • DTXSID30289588
    • NSC62107
    • 3, 6-ethyl-
    • 7CX4CE64WG
    • NSC-62107
    • 3,4-DIMETHYL-6-ETHYLPHENOL
    • Phenol, 2-ethyl-4,5-dimethyl-
    • MDL: MFCD00020107
    • Inchi: 1S/C10H14O/c1-4-9-5-7(2)8(3)6-10(9)11/h5-6,11H,4H2,1-3H3
    • InChI Key: ZUDAICPAUJSPHK-UHFFFAOYSA-N
    • SMILES: OC1=CC(C)=C(C)C=C1CC

Computed Properties

  • Exact Mass: 150.10452
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.9688 (estimate)
  • Melting Point: 51°C
  • Boiling Point: 236.65°C (estimate)
  • Refractive Index: 1.5104 (estimate)
  • PSA: 20.23
  • LogP: 2.57140

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Phenol,2-ethyl-4,5-dimethyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Production Method 2

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Reference
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
Reference
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Phenol,2-ethyl-4,5-dimethyl- Preparation Products

Phenol,2-ethyl-4,5-dimethyl- Related Literature

Additional information on Phenol,2-ethyl-4,5-dimethyl-

Phenol, 2-ethyl-4,5-dimethyl- (CAS No. 2219-78-5) in Modern Chemical and Pharmaceutical Research

Phenol, 2-ethyl-4,5-dimethyl, identified by the Chemical Abstracts Service Number (CAS No.) 2219-78-5, is a significant organic compound that has garnered considerable attention in the fields of chemical synthesis and pharmaceutical development. This compound, characterized by its aromatic structure and specific substitution pattern, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of ethyl and dimethyl groups at the 2nd, 4th, and 5th positions relative to the benzene ring imparts distinct reactivity and functionality, which are leveraged in both academic research and industrial applications.

The structural motif of Phenol, 2-ethyl-4,5-dimethyl (CAS No. 2219-78-5) aligns with a class of compounds known for their versatility in medicinal chemistry. The aromatic ring serves as a scaffold for further functionalization, enabling the creation of more complex molecules with tailored biological activities. In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from aromatic hydrocarbons, and compounds like this have emerged as key precursors in such endeavors.

One of the most compelling aspects of Phenol, 2-ethyl-4,5-dimethyl (CAS No. 2219-78-5) is its role in the synthesis of pharmacophores—structural features responsible for the biological activity of a molecule. Researchers have utilized this compound to develop potential candidates for treating a variety of diseases, including inflammatory disorders and infectious diseases. The ethyl and dimethyl substituents provide steric and electronic effects that can modulate the binding affinity of drug candidates to their target proteins or enzymes.

Recent advancements in computational chemistry have further enhanced the utility of Phenol, 2-ethyl-4,5-dimethyl (CAS No. 2219-78-5) in drug design. Molecular modeling studies have demonstrated that slight modifications to its structure can significantly alter its pharmacokinetic properties, such as solubility and metabolic stability. These insights have guided chemists in optimizing synthetic routes to produce derivatives with improved pharmacological profiles.

In addition to its pharmaceutical applications, Phenol, 2-ethyl-4,5-dimethyl (CAS No. 2219-78-5) has found utility in materials science. Its aromatic nature makes it a suitable precursor for synthesizing polymers and coatings with enhanced thermal stability and mechanical strength. The ability to incorporate this compound into advanced materials has opened up new possibilities for applications in electronics and aerospace industries.

The synthesis of Phenol, 2-ethyl-4,5-dimethyl (CAS No. 2219-78-5) typically involves multi-step organic reactions that require careful control of reaction conditions. Modern synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce larger quantities for industrial use. Catalytic processes, in particular, have been instrumental in streamlining the synthesis while minimizing waste generation—a critical consideration in sustainable chemistry practices.

As research continues to evolve, the applications of Phenol, 2-ethyl-4,5-dimethyl (CAS No. 2219-78-5) are expected to expand further. Innovations in synthetic chemistry and biotechnology are likely to uncover new derivatives with novel functions and uses. The continued exploration of this compound underscores its importance as a building block in modern chemical and pharmaceutical sciences.

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